molecular formula C15H13ClO3S B3120022 1-(5-Chloro-2-thienyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one CAS No. 258518-36-4

1-(5-Chloro-2-thienyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B3120022
CAS RN: 258518-36-4
M. Wt: 308.8 g/mol
InChI Key: WQSRFOAHPSQLCM-VOTSOKGWSA-N
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Description

1-(5-Chloro-2-thienyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as 5CP2DP, is a synthetic organic compound that has been studied for its potential uses in a variety of scientific applications. It has been studied for its ability to act as a reactant in chemical synthesis, as well as its potential use in the development of pharmaceuticals and other therapeutic agents.

Scientific Research Applications

Synthesis and Structural Analysis

  • A compound similar to the requested molecule, 1-(2,5-Dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized through an aldol condensation reaction and fully characterized using various spectral data, indicating its potential for detailed structural analysis in scientific research (Asiri & Khan, 2010).

Crystal Packing and Intermolecular Interactions

  • A study on a cocrystal similar to the target compound showed that the crystal packing was stabilized by weak intermolecular C—H⋯O and π–π interactions, which could be relevant for understanding the physical properties of related compounds (Ng et al., 2006).

Non-Planar Molecular Structure

  • Investigation into a similar molecule, (2E)-1-(5-Chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, revealed a non-planar structure with specific torsion angles, contributing to an understanding of the spatial arrangement and potential reactivity of these types of compounds (Prabhu et al., 2011).

Synthesis and Characterization in Chemistry

  • Research on the synthesis and characterization of related compounds with chalcone moieties has been conducted, emphasizing the versatility of these compounds in synthetic chemistry and material science (Tayade & Waghmare, 2016).

Optoelectronic and Semiconducting Properties

  • A study on thiophene-based chalcones highlighted their optoelectronic and semiconducting properties, suggesting potential applications in material sciences, particularly in semiconductor technology (Irfan et al., 2017).

Photochemical Applications

  • The photochemical behavior of compounds with methoxy groups and thiophene structures, similar to the target molecule, has been explored, indicating potential applications in photoresponsive materials (Pu et al., 2009).

properties

IUPAC Name

(E)-1-(5-chlorothiophen-2-yl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3S/c1-18-12-4-3-5-13(19-2)10(12)6-7-11(17)14-8-9-15(16)20-14/h3-9H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSRFOAHPSQLCM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=CC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)/C=C/C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chlorothien-2-yl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Chloro-2-thienyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one
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1-(5-Chloro-2-thienyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one
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1-(5-Chloro-2-thienyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 6
1-(5-Chloro-2-thienyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one

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